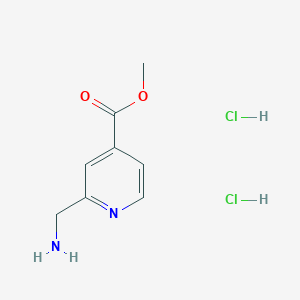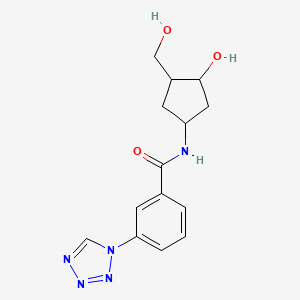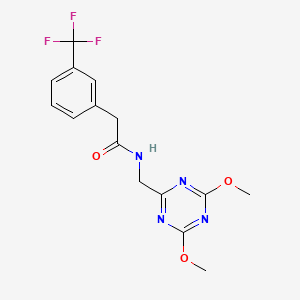
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, also known as MAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAPC is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. In
作用機序
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride exerts its biological effects by inhibiting the activity of a key enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its inhibition by Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride leads to the upregulation of genes that are involved in various biological processes such as cell differentiation and apoptosis. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity. In addition, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride also exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. However, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
将来の方向性
For the research on Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride include the development of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride-based drugs, investigation of the structure-activity relationship of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, and the use of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride as a tool for epigenetic research and drug discovery.
合成法
The synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride dihydrochloride. The yield of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride can be improved by using a microwave-assisted synthesis method. This method has been reported to yield a higher purity of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride and a shorter reaction time.
科学的研究の応用
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been reported to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;;/h2-4H,5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENXLNNGVRVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)
![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)
![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)
![3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2946164.png)
![(4-Bromothiophen-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2946165.png)

![1-[4-(acetylamino)phenyl]-N-butylcyclohexanecarboxamide](/img/structure/B2946167.png)
![(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride](/img/structure/B2946170.png)
![1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2946171.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)
